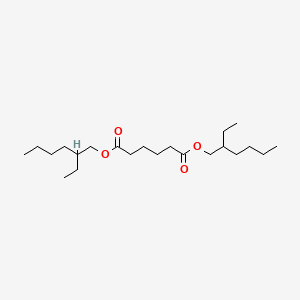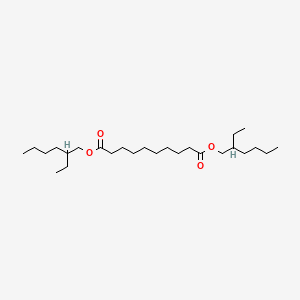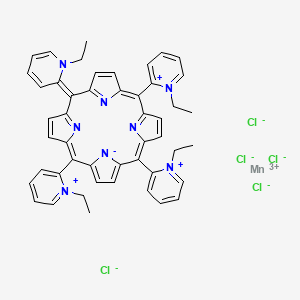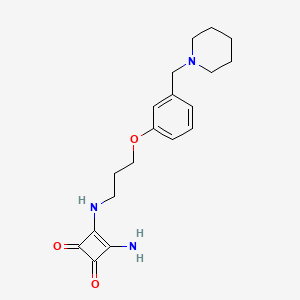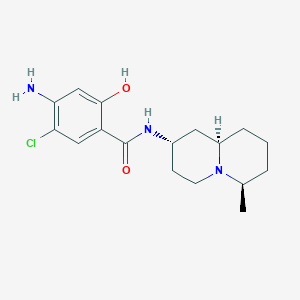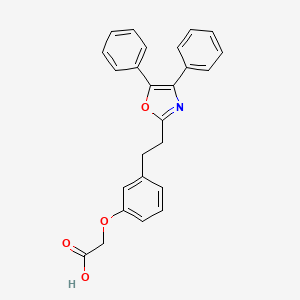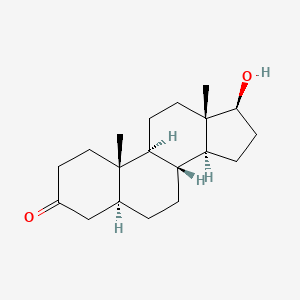
STANOLON
Übersicht
Beschreibung
Es wird durch die 5-Alpha-Reduktion von Testosteron gebildet und gilt als reines androgenes Steroid, da es nicht zu Östradiol aromatisiert werden kann . Stanolon spielt eine entscheidende Rolle in der Physiologie des Körpers, vor allem durch die Bindung an das Sexualhormon-bindende Globulin und Albumin im Blutkreislauf .
Wissenschaftliche Forschungsanwendungen
Stanolone has diverse applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its role in androgen receptor signaling and its effects on cellular processes.
Industry: Employed in the development of performance-enhancing drugs and supplements.
Wirkmechanismus
Stanolone, also known as dihydrotestosterone (DHT), is a potent androgenic metabolite of testosterone . It plays a crucial role in various physiological processes and has diverse clinical applications .
Target of Action
Stanolone primarily targets the Androgen receptor , Estrogen receptor alpha , Mineralocorticoid receptor , and Estradiol 17-beta-dehydrogenase 1 . These receptors play a significant role in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Stanolone interacts with its targets by binding to them. For instance, it binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, with a higher affinity to SHBG than testosterone .
Pharmacokinetics
The bioavailability of Stanolone is very low (0-2%) following oral administration . Its metabolism involves various enzymes, including 3α-HSD and 3β-HSD, which contribute to metabolizing Stanolone into inactive steroids . The liver, intestine, skin, and androgen-sensitive tissues play a significant role in this process .
Result of Action
Stanolone’s action results in various molecular and cellular effects. It plays a crucial physiological role, acting as a supplement in hormonal imbalances, inhibiting tumor progression by competing with estrogen receptors, and stimulating hair growth while preventing hair loss .
Zukünftige Richtungen
The available published data are limited by the lack of large, well-controlled studies of long duration that are sufficiently powered to expose subtle safety signals . Nonetheless, the preponderance of available clinical data indicates that circulating levels of DHT in response to testosterone replacement therapy (TRT) do not correlate with those found in androgen sensitive tissue due to local regulatory mechanisms that tightly control intracellular androgen homeostasis .
Biochemische Analyse
Biochemical Properties
Stanolone primarily binds to sex hormone-binding globulin (SHBG) and albumin in the bloodstream, with a higher binding affinity to SHBG compared to testosterone . It undergoes extensive metabolism in peripheral tissues by enzymes like 3α-hydroxysteroid dehydrogenase (3α-HSD) and 3β-hydroxysteroid dehydrogenase (3β-HSD) .
Cellular Effects
Stanolone has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is known to favor the development of masculine characteristics and also shows profound effects on scalp and body hair in humans .
Molecular Mechanism
Stanolone exerts its effects at the molecular level through various mechanisms. It interacts with several biomolecules, including the Estrogen receptor alpha, Mineralocorticoid receptor, Androgen receptor, and Estradiol 17-beta-dehydrogenase 1
Temporal Effects in Laboratory Settings
It is known that Stanolone undergoes extensive metabolism in peripheral tissues .
Metabolic Pathways
Stanolone is involved in several metabolic pathways. It is synthesized primarily via the irreversible action of microsomal SRD5A (both types I and II) on testosterone . It can also be synthesized in tissues by “backdoor pathways” that enable its formation in the absence of testosterone or androstenedione as precursors .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Stanolon kann aus 4-Androstenedion durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 4-Androstenedion mit Triethylorthoformiat in einem organischen Lösungsmittel unter säurekatalysierten Bedingungen . Dieser Prozess führt zur Bildung von this compound mit hoher Reinheit und minimalen Verunreinigungen .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet typischerweise eine chemische Großsynthese unter Verwendung ähnlicher Methoden wie oben beschrieben. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten und gleichzeitig die Umweltbelastung und die Abfallproduktion zu minimieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Stanolon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um 11-Oxo-Androsteron-Glucuronid zu bilden.
Reduktion: Es kann reduziert werden, um 3-Alpha-Androstandiol-Glucuronid zu bilden.
Substitution: This compound kann Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.
Hauptprodukte, die gebildet werden
Oxidation: 11-Oxo-Androsteron-Glucuronid.
Reduktion: 3-Alpha-Androstandiol-Glucuronid.
Substitution: Verschiedene this compound-Derivate, abhängig von den spezifischen Reaktionsbedingungen.
Wissenschaftliche Forschungsanwendungen
This compound hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung von Nachweismethoden verwendet.
Biologie: Wird wegen seiner Rolle in der Androgenrezeptor-Signalgebung und seiner Auswirkungen auf zelluläre Prozesse untersucht.
Industrie: Wird bei der Entwicklung von leistungssteigernden Medikamenten und Nahrungsergänzungsmitteln eingesetzt.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an Androgenrezeptoren in verschiedenen Geweben im ganzen Körper bindet. Diese Bindung führt zu einer erhöhten Proteinsynthese und Zellwachstum, was zu anabolen Wirkungen wie Muskelmasse und -kraft führt . This compound hemmt auch die Wirkung von Östrogen auf Zielgewebe, indem es kompetitiv an den Östrogenrezeptor alpha bindet . Darüber hinaus hat es eine Mineralkortikoid-Aktivität, die zu Natrium- und Wasserretention führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Testosteron: Der Vorläufer von Stanolon, der zu Östradiol aromatisiert werden kann.
Androstanolonacetat: Ein synthetisches Androgen und anaboles Steroid, das ein Dihydrotestosteronester ist.
Dihydrotestosteron: Ein anderer Name für this compound, der seine Rolle als starkes Androgen hervorhebt.
Einzigartigkeit
This compound ist einzigartig in seiner Unfähigkeit, zu Östradiol aromatisiert zu werden, was es zu einem reinen androgenen Steroid macht. Diese Eigenschaft unterscheidet es von Testosteron, das in östrogene Verbindungen umgewandelt werden kann . Darüber hinaus unterstreicht die hohe Bindungsaffinität von this compound an das Sexualhormon-bindende Globulin im Vergleich zu Testosteron seine unterschiedlichen Eigenschaften .
Eigenschaften
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12-,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKAWKQGWWIWPM-ABEVXSGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Record name | dihydrotestosterone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dihydrotestosterone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022364 | |
| Record name | 5alpha-Dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
525 mg/mL at 25 °C | |
| Record name | Stanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-18-6 | |
| Record name | Dihydrotestosterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrotestosterone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | STANOLONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5alpha-Dihydrotestosterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androstanolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08J2K08A3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
| Record name | Stanolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02901 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydrotestosterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002961 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



